Pyr10 (N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-benzenesulfonamide) is a synthetic organic compound belonging to the class of pyrazole derivatives. It is widely employed in scientific research as a selective antagonist of the Transient Receptor Potential Canonical 3 (TRPC3) channel, a non-selective cation channel involved in various physiological processes. [, , , , , , , , , ]
Pyr10 is a pyrazole derivative identified for its selective inhibition of the Transient Receptor Potential Cation Channel 3 (TRPC3). This compound has garnered attention due to its ability to differentiate between receptor-operated TRPC3 and native stromal interaction molecule 1 (STIM1)/Orai1 channels, making it a valuable tool in pharmacological research. Pyr10 inhibits calcium influx in carbachol-stimulated HEK293 cells with an IC50 value of 0.72 μM, indicating its potency as a selective inhibitor of TRPC3 channels .
Pyr10 is classified within the broader category of pyrazole compounds, which are known for their diverse biological activities. It is specifically recognized for its role in studying cellular calcium signaling pathways and ion channel functions. The compound is synthesized from pyrazole derivatives, which are organic compounds containing a five-membered ring structure with two adjacent nitrogen atoms .
The synthesis of Pyr10 involves several steps, primarily focusing on the reaction of 3,5-bis(trifluoromethyl)-1H-pyrazole with 4-methylbenzenesulfonyl chloride. This reaction is typically conducted in the presence of a base such as triethylamine under reflux conditions. After the reaction, purification is achieved through recrystallization or chromatography to isolate the desired compound.
Industrial production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and solvents while maintaining strict control over reaction conditions to ensure high yield and purity. Quality control measures include high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Pyr10 features a distinctive molecular structure characterized by its pyrazole ring fused with a sulfonamide group. The specific arrangement of atoms contributes to its biological activity, particularly its interaction with TRPC3 channels.
This structural configuration allows Pyr10 to effectively bind to TRPC3 channels, modulating calcium signaling pathways within cells .
Pyr10 can participate in various chemical reactions, including:
The major products from these reactions include sulfoxides, sulfones, amines, and substituted pyrazole derivatives .
Pyr10 exerts its pharmacological effects primarily through selective inhibition of TRPC3 channels. By blocking these channels, Pyr10 disrupts calcium influx into cells, thereby influencing various cellular processes related to calcium signaling.
These properties are crucial for understanding how Pyr10 can be utilized in various experimental settings and applications .
Pyr10 has a wide range of applications across different scientific fields:
The development of pyrazole derivatives represents a significant advancement in ion channel pharmacology, particularly for studying calcium entry mechanisms. Early compounds like BTP2 (Pyr2) demonstrated inhibition of both receptor-operated calcium entry (ROCE) and store-operated calcium entry (SOCE) but lacked selectivity between these pathways [1] [8]. The subsequent introduction of Pyr3 (ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) marked a milestone as the first compound reported to selectively inhibit TRPC3 channels with minimal effects on other TRPC family members [1] [8]. However, rigorous characterization revealed that Pyr3 potently inhibited both TRPC3-mediated ROCE and Orai1-mediated SOCE with similar efficacy, complicating its use for pathway discrimination [1] [6]. This limitation highlighted the critical need for more selective pharmacological tools to dissect the distinct physiological contributions of these calcium entry pathways, driving the development of next-generation pyrazole derivatives with improved selectivity profiles.
Prior to Pyr10's development, researchers faced significant challenges in pharmacologically distinguishing between ROCE and SOCE pathways due to several factors. First, many commonly used blockers (e.g., Gd³⁺, SKF-96365, 2-APB) inhibited both pathways with similar potency [1] [8]. Second, physical and functional interactions between TRPC channels and Orai/STIM complexes created signaling overlaps, complicating pathway attribution [1] [6]. Third, the lack of selective inhibitors hindered the delineation of specific contributions of TRPC3 versus Orai1 to physiological processes like mast cell degranulation, endothelial relaxation, and gene transcription [1] [3]. This pharmacological ambiguity impeded progress in understanding how these distinct calcium entry mechanisms coordinate cellular responses. The critical need for compounds capable of cleanly separating these pathways motivated the development and characterization of Pyr10 as a selective TRPC3 antagonist [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7